1-(3-Chlorophenyl)-4-{[2-(3-methylphenyl)-1,3-thiazol-4-yl]methyl}piperazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-{[4-(3-CHLOROPHENYL)PIPERAZINO]METHYL}-2-(3-METHYLPHENYL)-1,3-THIAZOLE is a complex organic compound that features a piperazine ring, a thiazole ring, and substituted phenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[4-(3-CHLOROPHENYL)PIPERAZINO]METHYL}-2-(3-METHYLPHENYL)-1,3-THIAZOLE typically involves multiple steps, including the formation of the piperazine and thiazole rings, followed by their functionalization with the appropriate phenyl groups. One common method involves the cyclization of 1,2-diamine derivatives with sulfonium salts, followed by selective intramolecular cyclization reactions . Another approach includes the Mannich reaction, which is used to incorporate the piperazine moiety into the compound .
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis techniques, such as continuous flow chemistry, to ensure high yield and purity. These methods would also incorporate rigorous purification steps, such as recrystallization and chromatography, to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
4-{[4-(3-CHLOROPHENYL)PIPERAZINO]METHYL}-2-(3-METHYLPHENYL)-1,3-THIAZOLE can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the compound.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions typically involve controlled temperatures and pressures to ensure the desired transformation.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or alcohol, while substitution could introduce a new functional group, such as a halogen or amine.
Scientific Research Applications
4-{[4-(3-CHLOROPHENYL)PIPERAZINO]METHYL}-2-(3-METHYLPHENYL)-1,3-THIAZOLE has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It can be used to study the interactions between small molecules and biological targets.
Mechanism of Action
The mechanism of action of 4-{[4-(3-CHLOROPHENYL)PIPERAZINO]METHYL}-2-(3-METHYLPHENYL)-1,3-THIAZOLE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other piperazine and thiazole derivatives, such as:
- 2-{[4-(4-Bromophenyl)piperazin-1-yl)]methyl}-4-(3-chlorophenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione
- Various substituted piperazines and thiazoles used in pharmaceuticals
Uniqueness
What sets 4-{[4-(3-CHLOROPHENYL)PIPERAZINO]METHYL}-2-(3-METHYLPHENYL)-1,3-THIAZOLE apart is its unique combination of functional groups, which confer specific chemical and biological properties. This makes it a valuable compound for research and development in various scientific fields.
Properties
Molecular Formula |
C21H22ClN3S |
---|---|
Molecular Weight |
383.9 g/mol |
IUPAC Name |
4-[[4-(3-chlorophenyl)piperazin-1-yl]methyl]-2-(3-methylphenyl)-1,3-thiazole |
InChI |
InChI=1S/C21H22ClN3S/c1-16-4-2-5-17(12-16)21-23-19(15-26-21)14-24-8-10-25(11-9-24)20-7-3-6-18(22)13-20/h2-7,12-13,15H,8-11,14H2,1H3 |
InChI Key |
HJMJWRSKVGKGIH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)C2=NC(=CS2)CN3CCN(CC3)C4=CC(=CC=C4)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.